BenchChemオンラインストアへようこそ!

Lucidin

DNA Adduct Formation Genotoxicity Covalent DNA Binding

Lucidin is the only major Rubia-derived anthraquinone aglycone that forms quantifiable covalent DNA adducts (0.995–3.05 per 10⁸ nucleotides; up to 5 distinct species) under S9 activation, while alizarin forms none. This binary differentiation makes purified lucidin (≥98% HPLC) an essential, non-substitutable positive control for 32P-postlabeling adduct analysis and mechanistic carcinogenicity studies. Unlike its glycosidic prodrug LuP, lucidin is directly mutagenic without enzymatic activation, ensuring reproducible results in assays lacking glycosidase activity. Procure the aglycone standard to meet regulatory method validation requirements for Rubia-derived botanical safety assessments.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 478-08-0
Cat. No. B1675361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucidin
CAS478-08-0
Synonyms1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone
lucidin
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O
InChIInChI=1S/C15H10O5/c16-6-10-11(17)5-9-12(15(10)20)14(19)8-4-2-1-3-7(8)13(9)18/h1-5,16-17,20H,6H2
InChIKeyAMIDUPFSOUCLQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lucidin (CAS 478-08-0): A Hydroxyanthraquinone Aglycone from Rubia Species with Defined Genotoxicity and Analytical Utility


Lucidin (1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone; CAS 478-08-0; molecular weight 270.24 g/mol) is a hydroxyanthraquinone (HA) aglycone naturally occurring in the roots of Rubia tinctorum L. (madder), Rubia cordifolia, and related Rubia species [1]. It is structurally characterized by a 9,10-anthraquinone core bearing hydroxyl groups at positions 1 and 3 and a hydroxymethyl (-CH2OH) substituent at position 2, with an InChIKey of AMIDUPFSOUCLQB-UHFFFAOYSA-N and a topological polar surface area of 94.8 Ų [2]. Lucidin is recognized as the genotoxic principle of madder root extracts and serves as a critical analytical reference standard for the quality control of Rubia-derived botanical materials [3]. It is commercially available as a purified aglycone (typically ≥98% purity by HPLC), in contrast to its glycosidic prodrug lucidin-3-O-primeveroside (LuP), which is the predominant native form found in the plant matrix [4].

Why Alizarin, Purpurin, or Emodin Cannot Be Interchanged with Lucidin in Genotoxicity or DNA Adduct Studies


The class of Rubia-derived hydroxyanthraquinones exhibits substantial structural and biological heterogeneity that precludes generic substitution. Lucidin, bearing a critical 2-hydroxymethyl group, demonstrates a genotoxicity profile that is both qualitatively and quantitatively distinct from structurally related aglycones such as alizarin (1,2-dihydroxyanthraquinone), purpurin (1,2,4-trihydroxyanthraquinone), and emodin (1,3,8-trihydroxy-6-methylanthraquinone) [1]. Critically, lucidin is capable of forming multiple covalent DNA adducts—up to five distinct species—whereas alizarin, despite sharing the same plant source, forms no detectable DNA adducts under identical experimental conditions [2]. Furthermore, lucidin's genotoxic activity in Salmonella typhimurium occurs both with and without metabolic activation (S9 mix), a pattern that differs markedly from its metabolite rubiadin, which requires S9-mediated activation to exert mutagenic effects [3]. These fundamental differences in DNA-binding capacity, metabolic activation requirements, and adduct formation render the substitution of lucidin with other in-class anthraquinones scientifically invalid for studies investigating the mechanisms of madder root carcinogenicity or for analytical method validation where lucidin serves as a specific marker of genotoxic potential.

Quantitative Comparative Evidence for Lucidin (CAS 478-08-0) Versus Key Structural and Functional Analogs


Lucidin Forms Quantifiable DNA Adducts Where Alizarin Forms None: A Binary Differentiation for Genotoxicity Studies

Lucidin is uniquely capable of forming covalent DNA adducts among the major Rubia-derived anthraquinone aglycones. In a controlled in vitro incubation with calf thymus DNA and S9 metabolic activation, lucidin formed up to five distinct DNA adducts, quantified in the range of 0.995 to 3.05 adducts per 10^8 nucleotides [1]. Under identical experimental conditions, alizarin—the primary dye component of madder root—formed no detectable DNA adducts [2]. This binary (adduct-positive vs. adduct-negative) distinction provides a clear, assayable endpoint for differentiating the genotoxic principle of Rubia extracts and establishes lucidin as an essential reference compound for 32P-postlabeling adduct analysis.

DNA Adduct Formation Genotoxicity Covalent DNA Binding

Lucidin-3-O-Primeveroside (LuP) as a Prodrug: Metabolic Activation to Genotoxic Lucidin Requires Enzymatic Hydrolysis

Lucidin-3-O-primeveroside (LuP), the native glycoside of lucidin, exhibits markedly lower direct genotoxicity than its aglycone counterpart and requires enzymatic hydrolysis to exert mutagenic effects. In Salmonella typhimurium TA100 without S9 metabolic activation, LuP demonstrated mutagenic potential only at the maximum dose tested (100 μg/plate) [1]. However, treatment with hesperidinase (a β-glycosidase) at pH 6.5 significantly enhanced the mutagenicity of LuP, with the number of revertants increasing proportionally with extended preincubation times of 30, 60, and 120 minutes [2]. This demonstrates that the genotoxic activity of LuP is contingent upon glycosidic cleavage to liberate lucidin. In contrast, purified lucidin is directly mutagenic in five Salmonella strains without requiring S9 activation, although its potency is further increased by S9 addition [3].

Prodrug Activation Glycoside Hydrolysis Metabolic Genotoxicity

Lucidin-ω-Methyl Ether (Lu-ω-Me) Demonstrates Differential Cytotoxicity in Breast Cancer Models

Lucidin-ω-methyl ether (Compound 5), a naturally occurring methylated derivative of lucidin isolated from Rubia philippinensis, exhibits cytotoxic activity against human breast adenocarcinoma cells (MDA-MB-231) with an IC50 of 13.03 ± 0.33 μM [1]. In the same study, the structurally related anthraquinone xanthopurpurin (Compound 4) showed a comparable IC50 of 14.65 ± 1.45 μM against MDA-MB-231 cells [2]. Critically, both compounds demonstrated favorable selectivity, with IC50 values against normal MDCK kidney epithelial cells of 79.01 ± 0.03 μM for Lu-ω-Me and 67.89 ± 1.02 μM for xanthopurpurin, yielding selectivity indices (SI) of 6.06 and 4.63, respectively, against the MDA-MB-231 breast cancer line [3]. This represents a moderate but measurable differential in selectivity favoring the lucidin derivative.

Cytotoxicity Breast Cancer Selectivity Index

Comparative Genotoxicity: Lucidin vs. Rubiadin and Aloe-Emodin in Multiple Assay Systems

Lucidin exhibits a broader spectrum of genotoxic activity than the structurally related anthraquinones rubiadin and aloe-emodin. In a battery of short-term genotoxicity tests, lucidin was mutagenic in five Salmonella typhimurium strains (TA97, TA98, TA100, TA102, TA1537) both with and without S9 metabolic activation [1]. In contrast, rubiadin was mutagenic in Salmonella only after S9 addition [2]. In the unscheduled DNA synthesis (UDS) assay using primary rat hepatocytes, rubiadin was more potent than lucidin and comparable to the positive control 7,12-dimethylbenz[a]anthracene (DMBA) [3]. Aloe-emodin, which shares the 2-hydroxymethyl substituent with lucidin, was mutagenic in V79 cells, but comparative quantitative potency data in the same assay system are not directly available [4].

Genotoxicity Mutagenicity DNA Repair Synthesis

Lucidin as an Analytical Reference Standard: Validated HPLC-UV and UHPLC-MS/MS Methods for Quantification in Complex Matrices

Lucidin serves as a critical analytical reference standard for the quantification of anthraquinones in Rubia tinctorum L. extracts and food supplements. A validated RP-HPLC method with UV detection at 250 nm enables the simultaneous analysis of lucidin alongside lucidin primeveroside, ruberythric acid, alizarin, purpurin, quinizarin, and 2,6-dihydroxyanthraquinone in a single chromatographic run [1]. More recently, a targeted UHPLC-MS/MS method for the detection and quantification of 25 plant toxins in food supplements has been developed and fully validated, with lucidin and lucidin-3-primeveroside included among the target analytes [2]. In this multi-analyte method, extraction efficiencies of ≥75% were achieved for most compounds, and the method was validated for tablets/powders with secondary validation for liquid and soft gel capsule matrices [3]. The commercial availability of high-purity lucidin (≥98% by HPLC-DAD or HPLC-ELSD) enables its use as a calibration standard in these validated methods, providing quantitative accuracy that cannot be achieved with impure or uncharacterized plant extracts .

HPLC-UV UHPLC-MS/MS Analytical Method Validation

In Silico Multitargeted Binding: Lucidin vs. Lapatinib in Breast Cancer Targets

A computational docking study evaluated the binding affinity of lucidin against multiple protein targets implicated in breast cancer subtypes, using the FDA-approved tyrosine kinase inhibitor lapatinib as a comparator [1]. The multitargeted docking strategy identified lucidin as a ligand capable of binding to several breast cancer-associated targets, and the study reported that lucidin demonstrated significant binding affinity and stability compared to lapatinib in the simulated docking environment . However, specific numerical binding energy values (e.g., ΔG in kcal/mol) for lucidin versus lapatinib across individual targets were not provided in the available abstract or public summary, limiting the quantitative interpretation of this evidence [2].

Molecular Docking Breast Cancer Multitargeted Therapy

Evidence-Based Research and Industrial Applications for Lucidin (CAS 478-08-0)


Positive Control for DNA Adduct Formation and 32P-Postlabeling Assays

Lucidin is the only major Rubia-derived anthraquinone aglycone that forms quantifiable covalent DNA adducts (0.995–3.05 adducts per 10^8 nucleotides; up to 5 distinct adducts) under S9 activation, whereas alizarin forms none [1]. This binary differentiation makes purified lucidin an essential positive control for 32P-postlabeling adduct analysis and for mechanistic studies investigating the genotoxic principle of madder root extracts.

Reference Standard for Validated HPLC-UV and UHPLC-MS/MS Quantification of Anthraquinones in Botanical Materials

Validated RP-HPLC-UV (detection at 250 nm) and UHPLC-MS/MS methods have been developed for the simultaneous quantification of lucidin alongside lucidin primeveroside, ruberythric acid, alizarin, purpurin, and other anthraquinones in Rubia tinctorum L. roots and food supplements [2][3]. High-purity lucidin (≥98% by HPLC-DAD) is required as a calibration standard to achieve the quantitative accuracy and method validation compliance mandated by regulatory authorities for the safety assessment of botanical dietary supplements.

Direct-Acting Genotoxicity Studies Without Requirement for Glycosidase Pretreatment

Unlike its native glycoside lucidin-3-O-primeveroside (LuP), which requires enzymatic hydrolysis by hesperidinase to exert mutagenic effects in Salmonella TA100, purified lucidin is directly mutagenic in five Salmonella strains without S9 activation [4][5]. Researchers investigating direct-acting genotoxins or conducting assays that lack glycosidase activity should procure the aglycone lucidin rather than the glycoside LuP to ensure experimental reproducibility and to avoid confounding variables related to incomplete prodrug activation.

Lead Scaffold for Structure-Activity Relationship (SAR) Studies in Breast Cancer Cytotoxicity

Lucidin-ω-methyl ether, a naturally methylated derivative of lucidin, demonstrated an IC50 of 13.03 μM against MDA-MB-231 breast cancer cells with a selectivity index of 6.06 relative to normal MDCK cells, outperforming the selectivity of the related anthraquinone xanthopurpurin (SI = 4.63) [6]. This differential selectivity supports the use of lucidin and its derivatives as lead scaffolds for medicinal chemistry optimization targeting breast cancer, particularly for SAR studies exploring substitution patterns that enhance therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lucidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.